4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Description
This bicyclic compound features a 2-oxabicyclo[2.1.1]hexane core, a carboxylic acid group at position 5, and a 2-(trifluoromethyl)phenyl substituent at position 4. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. Its rigid bicyclic structure may confer conformational restraint, making it a candidate for drug discovery targeting enzymes or receptors requiring specific spatial interactions .
Properties
Molecular Formula |
C13H11F3O3 |
|---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H11F3O3/c14-13(15,16)8-4-2-1-3-7(8)12-5-9(19-6-12)10(12)11(17)18/h1-4,9-10H,5-6H2,(H,17,18) |
InChI Key |
YEDRWLUFGFNBIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC=CC=C3C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Diene Intermediate
The initial step involves synthesizing a suitable diene precursor, which is crucial for subsequent cycloaddition:
- Starting Material: Phenylacetaldehyde derivatives, such as 2-(4-trifluoromethylphenyl)acetaldehyde, are prepared via aldehyde formation from corresponding phenyl precursors.
- Method: The aldehyde undergoes a Wittig or Horner–Wadsworth–Emmons reaction to generate the conjugated diene system. This step is often performed under inert conditions to prevent oxidation or polymerization.
Photochemical [2+2] Cycloaddition
The core bicyclic structure is constructed via a [2+2] cycloaddition:
- Reagents: The diene reacts with a suitable alkene or alkene equivalent, often under photochemical conditions.
- Conditions: The reaction is typically carried out using blue LED irradiation in a dry acetonitrile solvent, with a photocatalyst such as iridium complexes to facilitate the cycloaddition.
- Outcome: Formation of the oxabicyclo[2.1.1]hexane core with high regio- and stereoselectivity.
Functionalization of the Bicyclic Scaffold
Oxidation to Carboxylic Acid
The key transformation involves converting the cycloadduct into the target carboxylic acid:
- Method: The intermediate ketone undergoes oxidation using Dess–Martin periodinane (DMP) or other suitable oxidants like sodium chlorite (NaClO2) under controlled conditions.
- Notes: DMP oxidation is preferred for its mildness and high selectivity, converting secondary alcohols or ketones into carboxylic acids after subsequent hydrolysis.
Introduction of the Trifluoromethylphenyl Group
The trifluoromethylphenyl moiety is incorporated via a nucleophilic or electrophilic aromatic substitution:
- Method: A nucleophilic aromatic substitution or a metal-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) can be employed.
- Reagents: 4-(Trifluoromethyl)phenylboronic acid or trifluoromethylated aryl halides are common coupling partners.
- Conditions: Palladium catalysis with phosphine ligands in a polar aprotic solvent at elevated temperatures.
Final Functional Group Modifications
Ester Hydrolysis and Carboxylic Acid Formation
If the initial steps yield esters, hydrolysis is performed:
- Method: Basic hydrolysis using aqueous sodium hydroxide followed by acidification yields the free carboxylic acid.
- Conditions: Reflux in aqueous NaOH, then acidification with dilute hydrochloric acid.
Purification
The final product is purified via recrystallization from suitable solvents such as hexane or ethyl acetate, or by preparative chromatography if necessary.
Data Table: Summary of Key Preparation Steps
| Step | Reaction Type | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Diene synthesis | Phenylacetaldehyde derivatives | Wittig/Horner–Wadsworth–Emmons | High purity, precursor formation |
| 2 | Photochemical [2+2] cycloaddition | Diene + alkene, iridium catalyst | Blue LED irradiation, inert atmosphere | High regioselectivity |
| 3 | Oxidation to carboxylic acid | DMP or NaClO2 | Room temperature, mild | Selective oxidation |
| 4 | Aromatic substitution | 4-(Trifluoromethyl)phenylboronic acid | Pd-catalyzed coupling | Good yields, functional group tolerance |
| 5 | Hydrolysis | NaOH | Reflux | Final carboxylic acid obtained |
Research Findings and Notes
- The synthesis of 2-oxabicyclo[2.1.1]hexanes as bioisosteres has been extensively studied for their improved physicochemical properties, including enhanced metabolic stability and bioavailability.
- Photochemical cycloaddition methods have proven effective in constructing the bicyclic core with high stereocontrol.
- The incorporation of trifluoromethyl groups is achieved via modern cross-coupling techniques, offering versatility and high yields.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antifungal activities.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic Acid (CAS 2168662-66-4)
- Molecular Formula : C₁₃H₁₄O₃
- Molar Mass : 218.25 g/mol
- Key Differences :
- Substituent : Methyl group at the ortho position of the phenyl ring.
- Impact : The methyl group is electron-donating, increasing electron density on the aromatic ring. This reduces acidity of the carboxylic acid (pKa ~3.5 vs. ~2.8 for the trifluoromethyl analog) and may lower metabolic stability due to oxidative susceptibility .
4-[4-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic Acid
- Molecular Formula : C₁₃H₁₁F₃O₃ (inferred)
- Molar Mass : ~296.23 g/mol
- Key Differences: Substituent: Trifluoromethyl group at the para position. However, the electronic effects remain similar, maintaining strong electron withdrawal .
rac-(1R,4S,5S)-4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic Acid
- Molecular Formula : C₁₃H₁₄O₄ (inferred)
- Molar Mass : ~234.25 g/mol
- Key Differences :
Variations in Bicyclic Core and Functional Group Position
3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid (CAS 2413896-21-4)
- Molecular Formula : C₈H₇F₃O₃
- Molar Mass : 208.14 g/mol
- Key Differences :
3-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid (CAS 2731009-06-4)
Comparison with Larger Bicyclic Systems
7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid
- Molecular Formula : C₇H₁₀O₃
- Molar Mass : 142.15 g/mol
- Key Differences: Ring Structure: Bicyclo[2.2.1]heptane (larger ring) vs. hexane.
Research Findings and Implications
Electronic Effects : Trifluoromethyl-substituted analogs exhibit enhanced metabolic stability and acidity compared to methyl or methoxy derivatives, making them preferable for drug candidates requiring prolonged half-lives .
Steric Considerations : Ortho-substituted analogs (e.g., target compound) face steric hindrance, which may limit solubility but improve target selectivity due to restricted conformations .
Functional Group Positioning: Carboxylic acid placement (position 1 vs.
Biological Activity
4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound that has attracted attention for its potential biological activities, particularly as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in synaptic plasticity and memory function, making it a significant target for treating neurological disorders.
- Molecular Formula : C13H12F3O3
- Molecular Weight : 272.22 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Limited in water; soluble in organic solvents like methanol and ethanol
The compound’s biological activity is primarily attributed to its interaction with the NMDA receptor. By blocking this receptor, it demonstrates potential therapeutic applications in managing conditions such as:
- Epilepsy
- Neurodegenerative diseases (e.g., Alzheimer's disease)
- Pain management (analgesic properties)
NMDA Receptor Antagonism
Research indicates that this compound functions as a selective NMDA receptor antagonist. This property is crucial for its anticonvulsant and analgesic effects, as evidenced by preclinical studies.
Anticonvulsant Properties
In various animal models, the compound has demonstrated significant anticonvulsant activity, suggesting its potential use in treating epilepsy. The mechanism involves modulation of excitatory neurotransmission through NMDA receptor inhibition.
Analgesic Effects
The analgesic properties of this compound have been explored, showing efficacy in reducing pain responses in experimental setups, further supporting its role as a therapeutic agent in pain management.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | NMDA receptor antagonist, anticonvulsant, analgesic |
| 4-(Trifluoromethyl)benzamide | Structure | Different binding profile; lacks bicyclic structure |
| 3-Hydroxy-4-(trifluoromethyl)benzoic acid | Structure | Contains hydroxyl group; different pharmacological activity |
Study 1: NMDA Receptor Modulation
In a study focusing on the modulation of NMDA receptors, researchers found that the compound effectively reduced excitatory postsynaptic currents in vitro, demonstrating its potential to mitigate neurotoxic effects associated with excessive glutamate signaling.
Study 2: Analgesic Efficacy
Another investigation assessed the analgesic properties of the compound using animal models of pain. Results indicated that administration led to significant reductions in pain behavior compared to controls, supporting its use as a novel analgesic agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Analytical techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure and purity.
Q & A
What are the key structural features of this compound, and how do they influence its reactivity and bioisosteric potential?
The compound features a bicyclo[2.1.1]hexane scaffold with an oxygen atom in the 2-position (2-oxabicyclo), a carboxylic acid group at position 5, and a 2-(trifluoromethyl)phenyl substituent at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bicyclic system imposes conformational rigidity. Geometric parameters (e.g., distance d ≈ 3.6 Å between substituents) make it a viable bioisostere for ortho-substituted phenyl rings, enabling mimicry of spatial and electronic properties in drug design .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthetic routes often involve:
- Intramolecular photocycloaddition : For bicyclic ring formation (e.g., using ethyl 3-(2-propenyloxy)propenoate derivatives under UV light) .
- Functional group transformations : Oxidation of alcohol intermediates to introduce the carboxylic acid group.
- Purification : Use of reverse-phase HPLC or chiral chromatography to resolve stereoisomers, critical due to the compound’s bicyclic rigidity.
Key challenges include minimizing side reactions (e.g., fragmentation during solvolysis) and optimizing reaction temperatures to preserve stereochemical integrity .
What advanced methodologies are recommended for characterizing stereochemistry and electronic environments?
- NMR Spectroscopy : 1H-NMR and 19F-NMR to confirm stereochemistry and electronic effects of the trifluoromethyl group. For example, coupling constants in 1H-NMR can distinguish endo vs. exo configurations .
- X-ray crystallography : To resolve ambiguities in bicyclic ring geometry and substituent orientation .
- Computational modeling : Density functional theory (DFT) to predict electronic properties (e.g., dipole moments) and compare with experimental data .
How does the trifluoromethyl group influence bioisosteric properties compared to non-fluorinated analogs?
The trifluoromethyl group increases steric bulk (~1.56 Å r distance) and electron-withdrawing effects, altering hydrogen-bonding capacity and metabolic stability. Compared to methyl or phenyl substituents, it enhances resistance to oxidative degradation and improves binding affinity in hydrophobic pockets. Geometric comparisons show that 2-oxabicyclo[2.1.1]hexanes with trifluoromethyl groups better mimic ortho-substituted phenyl rings in angular displacement (θ ≈ 60°) and substituent spacing (d ≈ 3.6 Å vs. 3.0–3.1 Å in phenyl rings) .
What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing trifluoromethyl with bromo or methyl groups) to isolate contributions to activity .
- Comparative crystallography : Analyze binding modes in protein complexes to identify structural determinants of efficacy.
- Solvent effects : Test activity in different solvents to assess fragmentation or aggregation tendencies, which may explain discrepancies .
How can computational tools aid in predicting the compound’s metabolic stability?
- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict oxidation sites.
- ADMET prediction software : Use tools like SwissADME to estimate logP, solubility, and metabolic pathways. The trifluoromethyl group typically reduces metabolic clearance by blocking hydroxylation .
What are the limitations of using this compound as a phenyl ring bioisostere?
While the bicyclic system mimics phenyl ring geometry, its increased rigidity may restrict conformational flexibility required for target binding. Additionally, the longer d distance (~3.6 Å vs. 3.0–3.1 Å) could misalign substituents in tight binding pockets. Validate bioisosteric utility via side-by-side assays with phenyl-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
